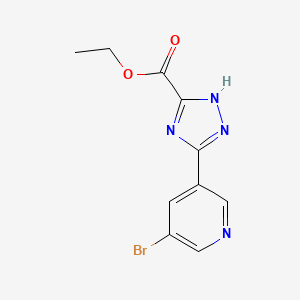
ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that features a triazole ring fused with a pyridine ring
準備方法
The synthesis of ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromopyridine-3-carboxylic acid.
Formation of Triazole Ring: The carboxylic acid is then reacted with hydrazine to form the corresponding hydrazide. This intermediate undergoes cyclization with ethyl orthoformate to form the triazole ring.
Esterification: The final step involves esterification with ethanol to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
Ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride).
科学的研究の応用
Ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other fine chemicals.
作用機序
The mechanism of action of ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with active sites of enzymes, while the bromopyridine moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
類似化合物との比較
Ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(5-bromopyridin-3-yl)acetate: This compound has a similar bromopyridine moiety but lacks the triazole ring, making it less versatile in forming hydrogen bonds.
5-Bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid: This compound is similar but lacks the ethyl ester group, which can affect its solubility and reactivity.
The unique combination of the triazole ring and bromopyridine moiety in this compound provides it with distinct chemical and biological properties that make it valuable in various research applications.
特性
分子式 |
C10H9BrN4O2 |
|---|---|
分子量 |
297.11 g/mol |
IUPAC名 |
ethyl 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C10H9BrN4O2/c1-2-17-10(16)9-13-8(14-15-9)6-3-7(11)5-12-4-6/h3-5H,2H2,1H3,(H,13,14,15) |
InChIキー |
RHGVZWBJNUWFFR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


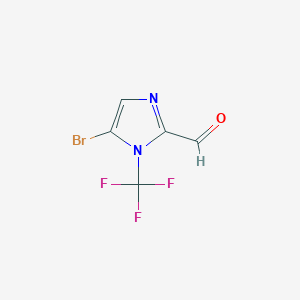
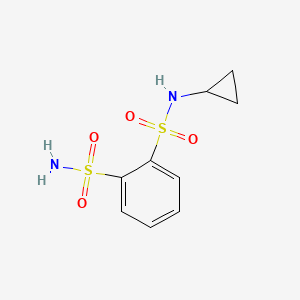
![rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B13515946.png)


![2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13515967.png)
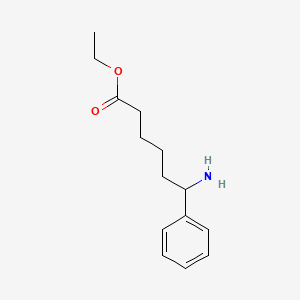


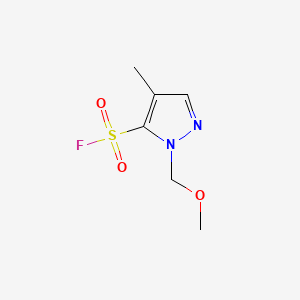

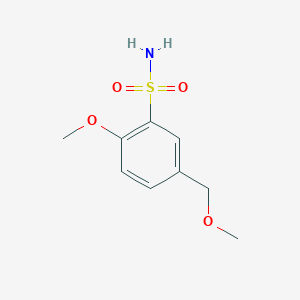
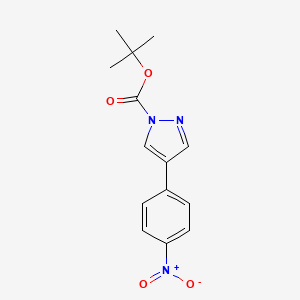
![3'-(Aminomethyl)-[1,1'-biphenyl]-3-ol; trifluoroacetic acid](/img/structure/B13516037.png)
